REACTION_CXSMILES
|
Br[CH2:2][C:3](=O)[CH2:4][CH2:5][CH2:6][C:7]([O:9][CH3:10])=[O:8].[NH2:12][C:13]([NH2:15])=[S:14]>CCO>[NH2:15][C:13]1[S:14][CH:2]=[C:3]([CH2:4][CH2:5][CH2:6][C:7]([O:9][CH3:10])=[O:8])[N:12]=1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated to reflux
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Type
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CUSTOM
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Details
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After disappearance of 1-2, the EtOH was removed by rotary evaporation
|
Type
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ADDITION
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Details
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the residue was diluted with EtOAc
|
Type
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WASH
|
Details
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washed with water and brine
|
Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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EXTRACTION
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Details
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the solution was re-extracted with EtOAc (2×)
|
Type
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WASH
|
Details
|
These organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (silica, EtOAc)
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Name
|
|
Type
|
product
|
Smiles
|
NC=1SC=C(N1)CCCC(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |